DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C37H46N4O6S. This compound is notable for its intricate structure, which includes multiple functional groups such as tert-butyl, dimethyl, phenyl, piperidinylsulfonyl, and pyrazolyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A related compound with similar structural features but different functional groups.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another similar compound used in organic synthesis.
Uniqueness
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity:
- Molecular Formula : C₃₁H₃₈N₄O₄S
- Molecular Weight : 558.73 g/mol
- CAS Number : 125971-95-1
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrazole and piperidinylsulfonyl moieties suggests potential interactions with:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15.2 | Induction of apoptosis |
MCF-7 (Breast) | 12.8 | Cell cycle arrest |
A549 (Lung) | 18.5 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. Experimental models have demonstrated a decrease in pro-inflammatory cytokines upon treatment with the compound.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 250 | 75 |
IL-6 | 300 | 90 |
IL-1β | 200 | 60 |
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in Drug Target Insights investigated the anticancer effects of the compound on multicellular spheroids. The results indicated that the compound significantly reduced tumor growth compared to controls, highlighting its potential as a therapeutic agent in oncology .
- Mechanistic Study : Research conducted by Fayad et al. explored the mechanisms underlying the compound's biological activity. They found that it induces apoptosis in cancer cells through mitochondrial pathways and alters gene expression related to cell survival .
- Inflammation Model : Another study assessed the anti-inflammatory properties in a murine model of arthritis. The results showed a marked reduction in joint swelling and pain scores in treated animals compared to untreated controls .
Properties
Molecular Formula |
C37H46N4O6S |
---|---|
Molecular Weight |
674.9 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H46N4O6S/c1-24-30(34(42)46-36(3,4)5)32(31(25(2)38-24)35(43)47-37(6,7)8)29-23-41(27-15-11-9-12-16-27)39-33(29)26-17-19-28(20-18-26)48(44,45)40-21-13-10-14-22-40/h9,11-12,15-20,23,32,38H,10,13-14,21-22H2,1-8H3 |
InChI Key |
JRBYVEAKNMSGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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